Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate is a compound that features a 1,3,4-oxadiazole ring attached to a pyridine ring and a thiolate group. This compound is known for its luminescent properties, making it useful in various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate typically involves the reaction of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol with potassium hydroxide. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) at room temperature. The product is then isolated and purified using standard techniques such as recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Complexation: The compound can form coordination complexes with metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride are used in aqueous or organic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted pyridine derivatives.
Complexation: Metal coordination complexes.
Scientific Research Applications
Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Its luminescent properties make it useful in imaging and diagnostic applications.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it can catalyze the oxygen-independent regioselective hydroxylation of sterols .
Comparison with Similar Compounds
Similar Compounds
5-(4-Pyridyl)-1,3,4-oxadiazol-2-thiol: Similar structure but lacks the potassium thiolate group.
Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate: Similar structure but with a carboxylate group instead of a thiolate group.
Uniqueness
Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate is unique due to its combination of a pyridine ring, an oxadiazole ring, and a potassium thiolate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
potassium;5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS.K/c12-7-10-9-6(11-7)5-1-3-8-4-2-5;/h1-4H,(H,10,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZYNQUVLZHCGL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(O2)[S-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4KN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.